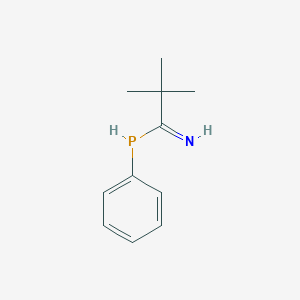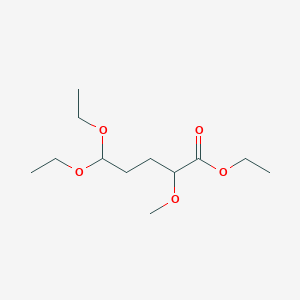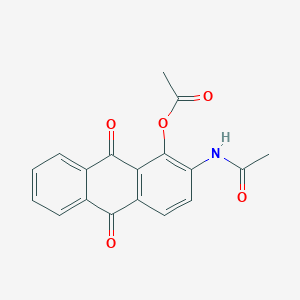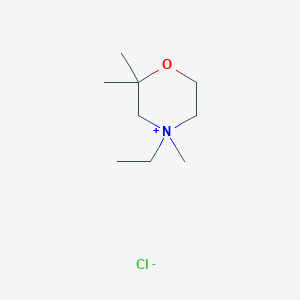
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride is a chemical compound with a unique structure that includes a morpholine ring substituted with ethyl and trimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride typically involves the reaction of 4-ethylmorpholine with trimethylchlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure its purity and suitability for various applications.
化学反应分析
Types of Reactions
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation typically results in the formation of oxides or hydroxides.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used.
科学研究应用
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions, which can then participate in catalytic cycles. The exact pathways and molecular targets vary depending on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
4-Ethyl-2,2,4-trimethylmorpholin-4-ium bromide: Similar in structure but with a bromide ion instead of chloride.
4-Methylmorpholine: Lacks the ethyl and trimethyl substitutions.
2,2,4-Trimethylmorpholine: Similar but without the ethyl group.
Uniqueness
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain reactions and applications where other similar compounds may not be as effective.
属性
CAS 编号 |
88126-77-6 |
|---|---|
分子式 |
C9H20ClNO |
分子量 |
193.71 g/mol |
IUPAC 名称 |
4-ethyl-2,2,4-trimethylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C9H20NO.ClH/c1-5-10(4)6-7-11-9(2,3)8-10;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
VDOWOIMTOHWXAO-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1(CCOC(C1)(C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


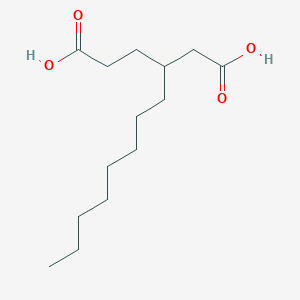
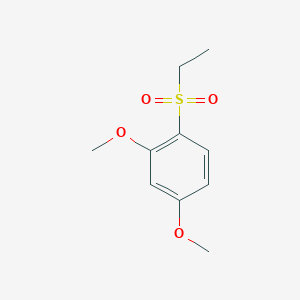

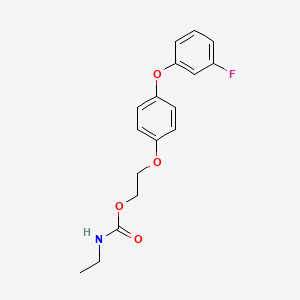


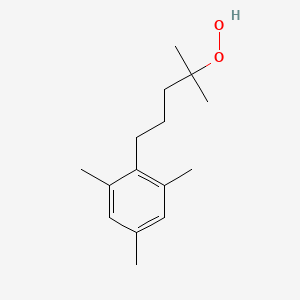
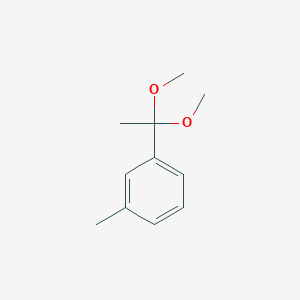
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14405819.png)
![2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B14405820.png)
